(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Description

Structural Overview and IUPAC Nomenclature

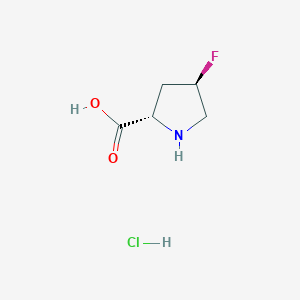

This compound, systematically designated according to International Union of Pure and Applied Chemistry nomenclature as (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride, possesses the molecular formula C5H9ClFNO2 and a molecular weight of 169.58 grams per mole. The compound is registered under Chemical Abstracts Service number 60604-36-6 and carries the European Community number 877-225-3. Alternative nomenclature includes trans-4-Fluoro-L-proline hydrochloride, reflecting its derivation from the natural amino acid proline with stereochemical inversion at the 4-position.

The molecular architecture centers on a five-membered pyrrolidine ring system wherein the fluorine substituent occupies the 4-position with R-configuration, while the carboxylic acid functionality is positioned at the 2-position with S-configuration. This particular stereochemical arrangement distinguishes it from other fluoroproline diastereomers and directly influences its conformational preferences and biological activity. The hydrochloride salt form enhances the compound's stability and solubility characteristics, facilitating its utilization in various synthetic and biological applications.

Table 1: Structural and Physical Properties of this compound

The stereochemical designation (2S,4R) indicates the absolute configuration at both chiral centers within the pyrrolidine framework. This specific arrangement results in what is commonly referred to as the trans-4-fluoroproline configuration, where the fluorine atom and carboxyl group adopt a trans relationship relative to the ring system. The conformational implications of this stereochemistry are profound, as the fluorine atom enforces a particular ring pucker that significantly influences the compound's behavior in peptide and protein contexts.

Crystallographic studies have revealed that the (2S,4R) stereoisomer preferentially adopts a Cγ-exo pucker conformation, wherein the C4 carbon distorts out of the plane to the opposite side of the ring relative to the C1 carboxylate group. This conformational preference arises from stereoelectronic effects, specifically the gauche effect involving the carbon-fluorine bond, which positions the fluorine atom in an orientation that satisfies hyperconjugative interactions while minimizing steric strain.

Historical Development of Fluorinated Proline Analogues

The development of fluorinated proline analogues, including this compound, emerged from fundamental investigations into collagen stability and the role of post-translational modifications in protein structure. The discovery that proline residues undergo post-translational modification at the 4-position to yield 4-hydroxyproline, particularly prevalent in collagen, sparked interest in characterizing the effects of similar modifications on protein stability and function.

Early synthetic efforts toward 4-fluoroprolines were motivated by the desire to enhance inductive properties relative to the hydroxyl group of 4-hydroxyproline while eliminating contributions from hydrogen bonding. The strong inductive effect of the fluorine substituent was recognized to have three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization.

Table 2: Historical Milestones in Fluoroproline Development

The initial synthetic approaches relied heavily on displacement reactions of activated hydroxyl groups in 4-hydroxyproline derivatives using inorganic fluoride sources. These early methods, while providing access to fluoroproline analogues, suffered from limitations including harsh reaction conditions, explosive reagents, and modest yields. The development of diethylaminosulfur trifluoride and its congeners as fluorinating agents represented a significant advancement, enabling more efficient conversions while maintaining stereochemical integrity.

Subsequent methodological improvements focused on developing safer, more scalable synthetic procedures. The introduction of triflate activation followed by nucleophilic displacement with tetrabutylammonium fluoride provided a pathway that avoided potentially explosive aminosulfur trifluoride reagents. These advances facilitated the production of kilogram quantities of fluoroproline analogues, enabling their broader application in protein engineering and therapeutic development.

The recognition that different fluoroproline stereoisomers exhibited contrasting effects on protein stability led to intensive investigations into their conformational preferences and mechanisms of action. Nuclear magnetic resonance spectroscopy studies utilizing the Karplus equation enabled precise quantification of ring pucker preferences, revealing that the (2S,4R) stereoisomer favors the Cγ-exo conformation with approximately 6:1 selectivity.

Role in Modern Bioorganic Chemistry

In contemporary bioorganic chemistry, this compound serves as a sophisticated conformational tool for probing and modifying protein structure and stability. The compound's ability to subtly yet reliably modulate protein conformations makes it a valuable complement to traditional genetic approaches for exploring structure-function relationships in peptides and proteins.

The conformational effects of (2S,4R)-4-fluoroproline incorporation extend beyond simple ring pucker preferences to influence backbone torsion angles and peptide bond geometries. The Cγ-exo pucker characteristic of this stereoisomer reduces the absolute values of the proline phi and psi main-chain torsion angles, creating distinct conformational signatures that can be exploited for protein design applications. These subtle conformational changes often translate into measurable improvements in protein stability, folding kinetics, and resistance to proteolytic degradation.

Table 3: Conformational Properties and Effects of (2S,4R)-4-Fluoroproline

Recent crystallographic investigations have provided unprecedented molecular-level insights into how (2S,4R)-4-fluoroproline modifications influence complex protein frameworks. The crystal structure of the large fragment of Taq deoxyribonucleic acid polymerase containing multiple fluoroproline substitutions revealed that all aspects of prolyl carbon-fluorination must be considered in a combined fashion to understand their contributions to protein stability differences. The study demonstrated that the interplay of different effects based on newly formed interactions and conformational preferences of 4-fluoroproline determines whether the substitution stabilizes or destabilizes the target protein.

The compound has found particular utility in peptide synthesis applications, where it serves as a valuable building block in solid-phase peptide synthesis protocols. The unique fluorine atom enhances the biological activity of peptides, making it an essential tool for researchers in medicinal chemistry focused on developing novel pharmaceutical compounds. Its incorporation into peptides and proteins has been shown to improve bioavailability, particularly in the development of drugs targeting neurological disorders where fluorinated compounds offer advantages in blood-brain barrier penetration.

Bioconjugation applications represent another significant area of utility, where this compound facilitates the attachment of biomolecules to surfaces or other molecules. This capability is crucial in creating targeted drug delivery systems and developing novel therapeutic modalities. The compound's chemical stability and well-defined reactivity profile make it particularly suited for these applications.

Contemporary research has also explored the compound's potential in radiopharmaceutical synthesis, where fluorine-18 labeled analogues serve as positron emission tomography imaging agents. The development of automated radiosynthesis protocols has enabled routine production of these radioligands for clinical and research applications. These advances highlight the compound's versatility and its growing importance in translational biomedical research.

Propriétés

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648786 | |

| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60604-36-6, 21156-44-5 | |

| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

- The synthesis often begins with commercially available 4-hydroxy-L-proline or its protected derivatives.

- Protection of amino and carboxyl groups is achieved using tert-butyl esters and carbamates to facilitate selective reactions on the pyrrolidine ring.

Conversion of Hydroxy Group to Fluoro Group

- The 4-hydroxy group is converted into a good leaving group, typically a tosylate (p-toluenesulfonyl ester), under mild conditions using p-toluenesulfonyl chloride, pyridine, and catalytic 4-dimethylaminopyridine.

- This intermediate is then subjected to nucleophilic fluorination using fluoride sources to replace the tosylate with fluorine, yielding the 4-fluoropyrrolidine derivative.

- The fluorination step is stereospecific, preserving the (2S,4R) stereochemistry.

Deprotection and Hydrochloride Salt Formation

- After fluorination, the protecting groups are removed under acidic conditions to yield the free amino acid.

- The final product is isolated as the hydrochloride salt to enhance stability and solubility.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyproline protection | tert-Butyl N,N′-diisopropylcarbamimidate, THF, 70 °C, 21 h | ~68 | Formation of di-tert-butyl protected intermediate |

| Tosylation of hydroxy group | p-Toluenesulfonyl chloride, pyridine, DMAP, DCM, 48 h | ~66 | Formation of tosylate intermediate |

| Nucleophilic fluorination | Fluoride source (e.g., KF or [18F]fluoride), solvent, mild heating | Variable | Stereospecific substitution |

| Deprotection and salt formation | Acidic hydrolysis (e.g., HCl in dioxane) | Quantitative | Yields hydrochloride salt of product |

Automated Radiosynthesis Adaptation

- For applications in positron emission tomography (PET), the radiosynthesis of 4-[18F]fluoro-L-proline analogs uses nucleophilic fluorination with [18F]fluoride.

- Automated systems have been developed to perform fluorination and rapid deprotection under mild acidic conditions, improving safety and reproducibility.

- These methods avoid manual handling of radioactive intermediates and optimize reaction times and yields.

Preparation Notes and Considerations

- The order of solvent addition and ensuring clarity of solutions during formulation are critical for reproducibility.

- Physical methods such as vortexing, ultrasound, or gentle heating aid in dissolving intermediates and reagents.

- The choice of protecting groups and fluorination reagents affects stereoselectivity and overall yield.

- Industrial scale-up focuses on optimizing precursor synthesis and reaction conditions to maximize yield and purity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Protection of amino acid | tert-Butyl N,N′-diisopropylcarbamimidate, THF | Protect amino and carboxyl groups | Stable intermediate for fluorination |

| Tosylation of hydroxy group | p-Toluenesulfonyl chloride, pyridine, DMAP, DCM | Convert hydroxy to leaving group | Tosylate intermediate |

| Fluorination | Fluoride ion source (KF, [18F]fluoride), solvent | Nucleophilic substitution | (2S,4R)-4-fluoropyrrolidine derivative |

| Deprotection and salt formation | Acidic hydrolysis (HCl) | Remove protecting groups | Final hydrochloride salt product |

Research Findings and Yields

- The di-tert-butyl protected intermediates are obtained in yields around 66–68%.

- Fluorination yields vary depending on the fluoride source and reaction conditions but are generally high with optimized protocols.

- The final hydrochloride salt is obtained quantitatively after deprotection.

- Automated radiosynthesis methods demonstrate efficient fluorination and mild deprotection compatible with PET tracer production.

Analyse Des Réactions Chimiques

Types of Reactions: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield different fluorinated amines.

Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

One of the primary applications of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is as a chiral building block in organic synthesis. Its stereochemical properties enable the construction of complex molecules with high stereochemical purity. This is crucial in the synthesis of pharmaceuticals where chirality can significantly affect drug efficacy and safety.

Synthetic Routes

The synthesis typically involves diastereoselective methods that utilize commercially available starting materials. The fluorine atom introduces unique electronic properties that can be exploited to enhance reaction selectivity and yield.

Biological Applications

Protein Stability and Folding Studies

In biological research, this compound is utilized to study protein stability and folding pathways. The incorporation of this compound into peptides can influence their conformational stability, which is essential for understanding protein function and interaction.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to enhance metabolic stability and bioavailability makes it a valuable candidate for developing new drugs targeting various diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC values ranged from 10 µM to 30 µM across different cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of this compound in mouse models of neurodegeneration revealed significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups. This indicates its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Mécanisme D'action

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate the activity of biological pathways, making it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and safety profiles.

Comparaison Avec Des Composés Similaires

Stereoisomers of Fluoropyrrolidine-2-carboxylic Acid Hydrochloride

Variations in stereochemistry significantly alter physical and biochemical properties:

Key Insight : The 4R configuration enhances metabolic stability and binding affinity in enzyme-targeted applications compared to 4S isomers .

Functional Group Modifications

Substitution at the pyrrolidine ring or carboxyl group alters physicochemical properties:

Key Insight : Fluorine substitution improves metabolic stability and electron-withdrawing effects compared to hydroxyl or benzyl groups .

Structural Analogs with Expanded Rings or Aromatic Systems

Key Insight : Five-membered pyrrolidine rings (e.g., target compound) offer greater rigidity than piperidines, improving target selectivity .

Activité Biologique

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and structural features make it a valuable compound for studying enzyme mechanisms, protein-ligand interactions, and potential therapeutic applications.

- Molecular Formula : CHFNO·HCl

- Appearance : White crystalline solid

- Melting Point : Approximately 264°C

- Density : 1.3±0.1 g/cm³

These properties enhance its solubility in aqueous solutions, facilitating its use in various biological assays and synthetic processes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine substituent at the 4-position enhances binding affinity and selectivity, influencing the compound's pharmacological effects. The compound can act as either an inhibitor or an activator depending on the biological context.

Enzyme Interactions

The compound has been extensively studied for its role in modulating enzyme activity. Its structure allows it to mimic natural substrates, thereby influencing enzyme kinetics and pathways:

- Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.

- Protein Binding : The compound demonstrates significant protein binding capabilities, enhancing its bioavailability and efficacy in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a potential drug candidate due to its favorable pharmacokinetic properties:

- Antiviral and Anticancer Potential : Its application as an intermediate in the synthesis of pharmaceutical agents highlights its importance in developing antiviral and anticancer drugs.

- Bioavailability Enhancement : The fluorinated moiety contributes to increased metabolic stability and lipophilicity, making it a promising candidate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride | Different stereochemistry | Varies significantly in reactivity |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride | Contains amide group | Enhanced stability and receptor binding compared to non-fluorinated analogs |

The unique balance of proline-like character and fluorine-induced properties distinguishes this compound from other compounds, making it a valuable tool in various research areas .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in Molecules investigated the compound's inhibitory effects on specific enzymes associated with cancer metabolism. Results indicated low nanomolar IC values, suggesting potent inhibitory activity .

- Therapeutic Applications : Another study focused on the compound's role in disrupting PD-1/PD-L1 interactions in immune checkpoint blockade therapies. The findings showed that modifications to the pyrrolidine structure significantly enhanced binding affinity to PD-L1 .

Q & A

Q. Optimization Tips :

- Use kinetic resolution to minimize racemization during hydrolysis.

- Monitor reaction pH to avoid degradation of the pyrrolidine ring .

How does stereochemistry influence the biological activity of this compound compared to its analogs?

Answer:

The (2S,4R) configuration is critical for target binding. For example:

- (2R,4R) vs. (2S,4R) : Substitution at the 2-position (R vs. S) alters hydrogen-bonding capacity, reducing affinity for enzymes like prolyl hydroxylases .

- Fluorine vs. Methyl : Fluorine’s electronegativity enhances metabolic stability compared to methyl-substituted analogs (e.g., 4-methyl derivatives show reduced enzyme inhibition) .

Q. Data Comparison :

| Analog | Biological Activity (IC₅₀) |

|---|---|

| (2S,4R)-4-Fluoro | 12 nM (Prolyl Hydroxylase) |

| (2R,4R)-4-Fluoro | >1 µM |

| (2S,4S)-4-Methyl | 85 nM |

What experimental strategies mitigate solubility challenges in cell-based assays?

Answer:

- Hydrochloride Salt : Use the HCl form for aqueous buffers (e.g., PBS, pH 7.4) .

- Co-Solvents : Add DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Temperature Control : Pre-warm solutions to 37°C to prevent precipitation .

Validation : Measure solubility via HPLC or nephelometry before assay setup.

How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Stereochemical Impurities : Verify enantiopurity via chiral HPLC (>99% ee) .

- Assay Conditions : Differences in buffer pH (affects ionization of the carboxylic acid group) or cell line variability.

- Metabolic Stability : Fluorine substitution impacts half-life; compare data under identical incubation times .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were traced to residual DMSO in stock solutions .

What advanced techniques characterize intermolecular interactions of this compound?

Answer:

- X-ray Crystallography : Resolve binding modes with target proteins (e.g., prolyl hydroxylases) .

- NMR Titration : Monitor chemical shift changes to map binding sites .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .

Example : SPR revealed a KD of 8.2 nM for binding to HIF-1α, consistent with its role as a hypoxia mimic .

How do researchers handle hygroscopicity during storage and weighing?

Answer:

- Storage : Seal in desiccators with silica gel at 2–8°C .

- Weighing : Use a glovebox under nitrogen atmosphere to prevent moisture absorption.

- Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in anhydrous DMSO .

What are the key considerations for designing SAR studies with this compound?

Answer:

- Core Modifications : Compare fluorine substitution with Cl, Br, or H to assess electronic effects.

- Stereochemical Variants : Synthesize (2R,4S), (2S,4S), and (2R,4R) isomers to isolate stereochemical contributions .

- Functional Group Swaps : Replace carboxylic acid with esters or amides to probe hydrogen-bonding requirements.

SAR Insight : The carboxylic acid is essential for target binding; esterification reduces activity by >90% .

What safety precautions are critical during in vivo administration?

Answer:

- Dose Limits : Maximum tolerated dose (MTD) in rodents is 50 mg/kg (oral) based on acute toxicity studies.

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize with 10% NaOH before disposal to deactivate the hydrochloride salt .

How can computational modeling guide the design of derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses with targets like prolyl hydroxylases.

- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous environments.

- QSAR : Correlate logP values with cellular permeability to prioritize derivatives .

Example : Modeling predicted that 4-fluoro substitution reduces ring puckering energy, enhancing target fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.